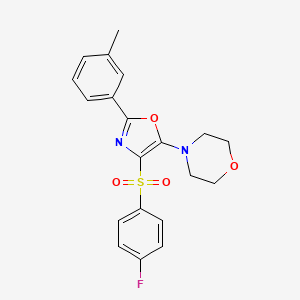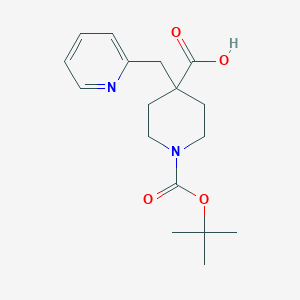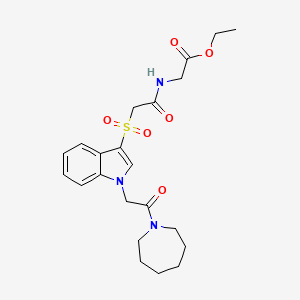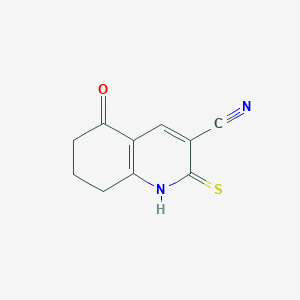
4-(4-((4-Fluorophenyl)sulfonyl)-2-(m-tolyl)oxazol-5-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-((4-Fluorophenyl)sulfonyl)-2-(m-tolyl)oxazol-5-yl)morpholine, also known as FSL-1, is a synthetic compound that has been widely used in scientific research. This compound belongs to the family of toll-like receptor (TLR) agonists, which are molecules that can activate the innate immune system.
Applications De Recherche Scientifique
Antimicrobial and Antibacterial Activity
Compounds related to "4-(4-((4-Fluorophenyl)sulfonyl)-2-(m-tolyl)oxazol-5-yl)morpholine" have shown significant antimicrobial and modulating activity against standard and multi-resistant strains of bacteria and fungi. For instance, the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against strains like Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa has been investigated, highlighting its potential in treating diseases caused by these microorganisms Oliveira et al., 2015.
Synthesis and Biological Activity Studies
The synthesis and characterization of derivatives, such as 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, and their biological activities have been explored. Such studies include antibacterial, antioxidant, anti-TB, anti-diabetic, and molecular docking studies, indicating a broad spectrum of potential applications in drug development Mamatha S.V et al., 2019.
Polymer Science and Materials Chemistry
The compound and its related structures have been utilized in the synthesis of novel polymeric materials. For example, the design of electrophoretic and biocompatible poly(2-oxazoline)s initiated by perfluoroalkanesulfoneimides and their application in electrophoretic deposition with bioactive glass have been reported. Such materials are of interest for biomedical applications due to their biocompatibility and the ability to form hybrid materials with bioactive glass Hayashi & Takasu, 2015.
Novel Synthesis Methods
Research has also focused on developing new synthesis methods for these compounds. For instance, a concise synthesis of C-substituted morpholines and related heterocycles using α-phenylvinylsulfonium salts has been described, highlighting innovative approaches to generating these complex structures Matlock et al., 2015.
Analytical Chemistry Applications
The stability and analytical challenges of key intermediates in the synthesis of related compounds have been studied. For instance, the in-solution degradation of 2-(dichloromethyl)-5[4-(methylsulfonyl)-phenyl]-4-(fluoromethyl)-oxazoline, a key intermediate in the synthesis of Florfenicol, has been investigated to understand its stability and inform analytical methods during commercial processing Yang et al., 2019.
Propriétés
IUPAC Name |
4-[4-(4-fluorophenyl)sulfonyl-2-(3-methylphenyl)-1,3-oxazol-5-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4S/c1-14-3-2-4-15(13-14)18-22-19(20(27-18)23-9-11-26-12-10-23)28(24,25)17-7-5-16(21)6-8-17/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRELZGOGHZUXBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)N3CCOCC3)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-((4-Fluorophenyl)sulfonyl)-2-(m-tolyl)oxazol-5-yl)morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-mesityl-2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2858528.png)

![2-(Methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2858531.png)
![N-(4-ethoxyphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2858532.png)
![Tert-butyl 8-(2-chloropyrimidine-5-carbonyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2858535.png)


![2-Imidazo[4,5-b]pyridin-3-ylethanamine;dihydrochloride](/img/structure/B2858539.png)
![(E)-2-(1,3-benzodioxol-5-yl)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile](/img/structure/B2858542.png)
![3-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2858543.png)
![N-benzoyl-N'-[4-(2-thienyl)-2-pyrimidinyl]thiourea](/img/structure/B2858544.png)

![4-oxo-4-phenyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)butanamide](/img/structure/B2858548.png)